(Isoquinolin-5-yloxy)acetic acid
Overview
Description
“(Isoquinolin-5-yloxy)acetic acid” is a non-polymer compound with the formula C11 H9 N O3 . It has a formal charge of 0 and a formula weight of 203.194 Da .
Synthesis Analysis
The synthesis of isoquinoline compounds has been extensively studied. For instance, the synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported . The synthesis involves various protocols, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this scaffold .
Molecular Structure Analysis
The molecular structure of “(Isoquinolin-5-yloxy)acetic acid” consists of a benzene ring fused to a pyridine ring . The compound has a formal charge of 0 and a formula weight of 203.194 Da .
Chemical Reactions Analysis
The chemical reactions of isoquinoline compounds have been studied extensively. For instance, isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Scientific Research Applications
Chemical Synthesis and Reactivity
(Isoquinolin-5-yloxy)acetic acid and its derivatives have been widely studied for their role in various chemical reactions. For instance, Funakoshi et al. (1984) explored the formation of 1-substituted isoquinolines and N-ylides through the reaction of Isoquinoline 2-oxide with cyanoacetic acid (Funakoshi, Inada, & Hamana, 1984). Such reactions demonstrate the chemical versatility of isoquinolin derivatives in synthesizing varied compounds.
Metabolic Fate and Analytical Assays
The metabolic fate of compounds based on isoquinoline scaffolds, such as Hypoxia-inducible factor (HIF) stabilizers, has been assessed using in vitro methods and characterized by liquid chromatography-tandem mass spectrometry. This research, conducted by Beuck et al. (2011), highlights the significance of isoquinoline derivatives in developing analytical assays for preventive doping research (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).
Structural Aspects in Crystallography
Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing insights into crystal structures and fluorescence properties. This research indicates the utility of such compounds in understanding molecular interactions and fluorescence phenomena (Karmakar, Sarma, & Baruah, 2007).
Mass Spectrometry Studies
Thevis et al. (2008) observed unusual gas-phase formations of carboxylic acids from bisubstituted isoquinolines under mass spectrometric conditions. Their findings contribute to the understanding of isoquinoline derivatives in mass spectrometry, particularly in clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Antimicrobial Research
Ahmed et al. (2006) synthesized and evaluated the antimicrobial activity of compounds derived from (quinolin-8-yloxy)acetic acid. Their work contributes to the exploration of new antimicrobial agents, highlighting the potential medical applications of isoquinoline derivatives (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Ultrasound Irradiation in Synthesis
Tiwari, Parvez, and Meshram (2011) developed a methodology for the synthesis of isoquinoline derivatives using ultrasound irradiation, showcasing an environmentally friendly and efficient approach to chemical synthesis (Tiwari, Parvez, & Meshram, 2011).
Safety And Hazards
properties
IUPAC Name |
2-isoquinolin-5-yloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-3-1-2-8-6-12-5-4-9(8)10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFJCUQNGDFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512591 | |
Record name | [(Isoquinolin-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Isoquinolin-5-yloxy)acetic acid | |
CAS RN |
80278-25-7 | |
Record name | [(Isoquinolin-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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